molecular formula C10H8N2O4S B13396776 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid

4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid

Cat. No.: B13396776
M. Wt: 252.25 g/mol
InChI Key: CNLRDNVSYNQLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid is a diazo compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diazo group (-N=N-) attached to a naphthalene ring system, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid typically involves the diazotization of 4-amino-3-hydroxy-1-naphthalenesulfonic acid. The process includes the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sulfuric acid, and various nucleophiles like phenols and aromatic amines. Major products formed from these reactions include azo dyes, substituted naphthalenes, and amines.

Mechanism of Action

The mechanism of action of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid involves its ability to form diazonium salts, which are highly reactive intermediates. These diazonium salts can undergo various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in antimicrobial applications, the compound may interact with microbial cell membranes or enzymes, disrupting their function .

Comparison with Similar Compounds

4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications, particularly in the synthesis of azo dyes and its potential antimicrobial properties.

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid

InChI

InChI=1S/C10H8N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5,9,13H,(H,14,15,16)

InChI Key

CNLRDNVSYNQLOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C=C(C2=[N+]=[N-])O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.